(Z)-3-(4-ethylphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(4-ethylphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features an acrylonitrile group, which is a vinyl group substituted with a nitrile group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-ethylphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Formation of the Acrylonitrile Group: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-ethylphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between thiazole-containing molecules and biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (Z)-3-(4-ethylphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The acrylonitrile group can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(4-methylphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
- (Z)-3-(4-ethylphenyl)-2-(4-(4-tert-butylphenyl)thiazol-2-yl)acrylonitrile
- (Z)-3-(4-ethylphenyl)-2-(4-(4-phenyl)thiazol-2-yl)acrylonitrile
Uniqueness
The uniqueness of (Z)-3-(4-ethylphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both 4-ethylphenyl and 4-isobutylphenyl groups enhances its hydrophobicity and may influence its interaction with biological targets. Additionally, the combination of a thiazole ring and an acrylonitrile group provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
(Z)-3-(4-ethylphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2S/c1-4-18-5-7-20(8-6-18)14-22(15-25)24-26-23(16-27-24)21-11-9-19(10-12-21)13-17(2)3/h5-12,14,16-17H,4,13H2,1-3H3/b22-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPOFLOUYOZBBK-HMAPJEAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.